1-Oxo-1lambda~5~-quinolin-3-amine
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Overview
Description
1-Oxo-1lambda~5~-quinolin-3-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with an oxo group at the first position and an amine group at the third position, making it a unique structure with significant potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1lambda~5~-quinolin-3-amine can be synthesized through several methods. One common approach involves the cyclization of primary aryl amines with 1,3-diketones or β-keto-aldehydes under acidic conditions. This reaction typically proceeds through the formation of an enamine intermediate, which undergoes cyclodehydration to form the quinoline ring system .
Industrial Production Methods: Industrial production of this compound often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to improve yield, reduce environmental impact, and enhance the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1lambda~5~-quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinolines.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
1-Oxo-1lambda~5~-quinolin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
1-Oxo-1lambda~5~-quinolin-3-amine can be compared with other quinoline derivatives:
Quinolone: A related compound with a carbonyl group at the second position, known for its antibacterial properties.
Quinoline N-oxides: These compounds have an additional oxygen atom, which alters their reactivity and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Comparison with Similar Compounds
- Quinoline
- Quinolone
- Quinoline N-oxides
Properties
IUPAC Name |
1-oxidoquinolin-1-ium-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-5-7-3-1-2-4-9(7)11(12)6-8/h1-6H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRGIDVVKRNORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489069 |
Source
|
Record name | 1-Oxo-1lambda~5~-quinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62141-03-1 |
Source
|
Record name | 1-Oxo-1lambda~5~-quinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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